molecular formula C17H19N3O6S B2762550 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 1809474-96-1

2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2762550
CAS No.: 1809474-96-1
M. Wt: 393.41
InChI Key: BREHBRHVHDYTTL-UHFFFAOYSA-N
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Description

"2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" is a synthetic compound featuring unique structural components that make it significant in various research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" typically involves multi-step organic reactions. Starting materials include isoindoline derivatives and reagents necessary to form the oxadiazole and methylsulfonyl functionalities. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would necessitate scalable processes, ensuring high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automation in reaction monitoring might be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation reactions which can modify its functional groups.

  • Reduction: : Various reduction reactions could be performed to alter its chemical properties.

  • Substitution: : The compound can engage in substitution reactions, where specific atoms or groups are replaced with different ones.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogenating agents for halogenation reactions, and acids or bases for other substitutions.

Major Products

  • Oxidation: : Derivatives with altered functional groups, possibly impacting biological activity.

  • Reduction: : Simplified structures with potentially different reactivity profiles.

  • Substitution: : Novel compounds with potentially diverse applications.

Scientific Research Applications

Chemistry

The compound's structure provides a template for creating analogs that can be used to study chemical reactivity and molecular interactions.

Biology

It may serve as a molecular probe to understand biological processes, interacting with specific enzymes or receptors.

Medicine

Industry

Could be utilized in the development of advanced materials or as intermediates in manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, in biological systems, it might target specific molecular pathways or receptors, altering their function. Detailed studies would be required to elucidate these pathways and the molecular targets involved.

Comparison with Similar Compounds

"2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" stands out due to its unique combination of structural features. Similar compounds might include other isoindoline derivatives, oxadiazole-containing molecules, and sulfonyl-substituted compounds.

  • Isoindoline derivatives: : Known for their diverse biological activities.

  • Oxadiazole-containing molecules: : Often exhibit interesting pharmacological properties.

  • Sulfonyl-substituted compounds: : Highlighted for their stability and reactivity in synthetic chemistry.

The uniqueness lies in how these different elements combine to form a compound with potentially novel properties and applications.

There you have it: a thorough look at a truly fascinating compound. Let me know if there's anything else you need!

Properties

IUPAC Name

2-[1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-25-9-7-14-18-15(26-19-14)13(8-10-27(2,23)24)20-16(21)11-5-3-4-6-12(11)17(20)22/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREHBRHVHDYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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